molecular formula C12H23N3 B13320135 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13320135
M. Wt: 209.33 g/mol
InChI Key: DPBREMGOVWKYOU-UHFFFAOYSA-N
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Description

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position and a heptan-3-yl group at the N-position of the pyrazole ring

Preparation Methods

The synthesis of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with heptan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or heptan-3-yl groups can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to various physiological effects.

For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can result in the inhibition of specific biochemical pathways, which may be beneficial in treating diseases associated with overactive enzymes.

Comparison with Similar Compounds

1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family. Some of these compounds include:

    1-Methyl-3-phenyl-1H-pyrazol-5-amine: This compound has a methyl group at the 1-position and a phenyl group at the 3-position. It is used in the synthesis of pharmaceuticals and agrochemicals.

    1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound features an ethyl group at the 1-position and a 4-methoxyphenyl group at the 3-position. It is studied for its potential biological activities.

    1-Propyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a propyl group at the 1-position and a 4-chlorophenyl group at the 3-position. It is used as an intermediate in the synthesis of various chemical products.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptan-3-yl group provides hydrophobic characteristics, while the ethyl group at the 1-position influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-ethyl-N-heptan-3-ylpyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-4-7-8-11(5-2)14-12-9-13-15(6-3)10-12/h9-11,14H,4-8H2,1-3H3

InChI Key

DPBREMGOVWKYOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NC1=CN(N=C1)CC

Origin of Product

United States

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